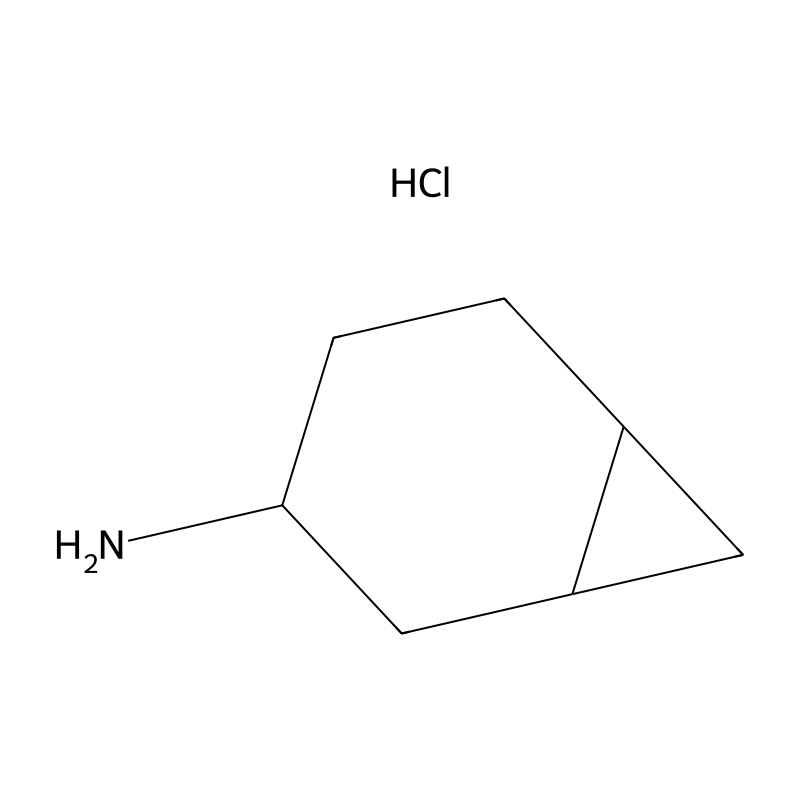

Norcarane-3-amine, hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Limited research suggests NCA-HCl may hold promise in medicinal chemistry. Studies have explored its potential as a ligand for sigma receptors. Sigma receptors are a class of protein receptors found in throughout the body, including the central nervous system, and are implicated in various physiological processes. NCA-HCl's interaction with sigma receptors requires further investigation, but its potential role in modulating their activity warrants further study [].

Norcarane-3-amine, hydrochloride is a chemical compound characterized by its amine functional group and a hydrochloride salt form. It is derived from norcarane, a bicyclic compound with a unique structure that contributes to its chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological research. The molecular formula of Norcarane-3-amine, hydrochloride is represented as C₇H₁₄ClN, with a molecular weight of approximately 151.65 g/mol.

- Acid-Base Reactions: As a weak organic base, it can react with acids to form salts, which are often soluble in water. This property is crucial for its use in various synthesis processes.

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles. This allows for the formation of more complex molecules through the introduction of various substituents .

- Reductive Amination: It can undergo reductive amination reactions where carbonyl compounds are converted into amines using reducing agents, which is significant in the synthesis of pharmaceuticals.

The synthesis of Norcarane-3-amine, hydrochloride can be achieved through several methods:

- Reduction of Norcaranone: Starting from norcaranone, reduction using lithium aluminum hydride or similar reducing agents yields Norcarane-3-amine.

- Amine Alkylation: An alkylation reaction involving an appropriate alkyl halide can introduce the amine group onto the norcarane structure.

- Formation of Hydrochloride Salt: The final step usually involves reacting the free base form of Norcarane-3-amine with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .

Norcarane-3-amine, hydrochloride has potential applications in several fields:

- Pharmaceutical Development: It can serve as an intermediate in synthesizing bioactive compounds.

- Chemical Research: Its unique structure makes it valuable for studies involving amine reactivity and transformations.

- Material Science: Potential uses in creating polymers or other materials that require specific amine functionalities.

Interaction studies involving Norcarane-3-amine focus on its reactivity with various substrates and biological targets:

- Enzyme Inhibition: Investigations into how this compound affects enzyme activity could provide insights into its potential therapeutic uses.

- Receptor Binding Studies: Understanding how Norcarane-3-amine interacts with neurotransmitter receptors could reveal its role in modulating neurological pathways.

These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Norcarane-3-amine, hydrochloride shares structural similarities with several other amine compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methyloxetan-3-amine hydrochloride | C₆H₁₅ClN | Known for its reactivity in organic synthesis |

| Hexan-3-amine hydrochloride | C₆H₁₅ClN | Exhibits similar solubility properties |

| 1-Aminocyclohexane | C₆H₁₃N | Utilized in pharmaceuticals; shows distinct reactivity |

| 1-(2-Aminoethyl)cyclopropanecarboxylic acid | C₇H₁₃N | Important in drug development due to its unique structure |

Uniqueness of Norcarane-3-Amine

Norcarane-3-amine's unique bicyclic structure differentiates it from linear or cyclic aliphatic amines. This structural feature may confer distinct chemical reactivity and biological interactions not found in other similar compounds. Its potential applications in pharmaceuticals and materials science highlight its significance within the broader category of amines.

Structural and Molecular Characteristics

Norcarane-3-amine, hydrochloride belongs to the class of bicyclo[4.1.0]heptane derivatives. The compound features a seven-membered bicyclic system with an amine group at the 3-position, protonated as a hydrochloride salt. Key molecular attributes include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | bicyclo[4.1.0]heptan-3-amine; hydrochloride | |

| Molecular Formula | C₇H₁₄ClN | |

| Molecular Weight | 147.64 g/mol | |

| SMILES | C1CC2C(C1)CC2N.Cl | |

| InChI Key | LPUCHTNHUHOTRY-UHFFFAOYSA-N |

The bicyclo[4.1.0]heptane core imposes significant ring strain, influencing reactivity. The amine group’s exo/endo configuration affects hydrogen-bonding potential and solubility.

Related Compounds and Comparative Analysis

Structurally analogous compounds highlight norcarane-3-amine’s uniqueness:

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating biological assays.

Synthetic Pathways for Norcarane-3-amine Core

Simmons-Smith Cyclopropanation Strategies

The synthesis of norcarane-3-amine, hydrochloride begins with the construction of the bicyclo[4.1.0]heptane core structure through Simmons-Smith cyclopropanation. This fundamental transformation involves the reaction of cyclohexene with diiodomethane in the presence of a zinc-copper couple to form the strained bicyclic framework [1] [2] [3].

The Simmons-Smith reaction proceeds through a concerted mechanism involving an organozinc carbenoid intermediate. The active species, iodomethylzinc iodide (ICH₂ZnI), is generated in situ from the reaction of diiodomethane with zinc-copper couple [1] [2]. This carbenoid species undergoes stereospecific addition to the cyclohexene double bond, preserving the stereochemistry of the alkene and delivering the methylene unit to both carbons simultaneously [1] [3].

Optimization of reaction conditions is critical for achieving high yields and minimizing side reactions. Temperature control at 0-5°C proves essential to prevent thermal decomposition and formation of unwanted byproducts . Tetrahydrofuran serves as the preferred solvent due to its ability to stabilize reactive intermediates and enhance zinc-copper couple reactivity [2]. The classical zinc-copper couple preparation involves treatment of zinc dust with copper sulfate solution, followed by activation with hydrochloric acid and thorough washing [5] [6].

Alternative modifications include the Furukawa variant, which employs diethylzinc in place of the zinc-copper couple, offering increased reactivity and shorter reaction times [1] [3]. However, the classical method remains preferred for norcarane synthesis due to its reliability and cost-effectiveness [6]. Typical yields range from 56-58% for the optimized conditions, with reaction times extending 15-20 hours to ensure complete conversion [5] [6].

The reaction mechanism involves initial insertion of zinc into the carbon-iodine bond of diiodomethane, generating the key carbenoid intermediate. This species exhibits carbene-like reactivity while maintaining greater stability than free methylene carbene [2]. The concerted cyclopropanation occurs through a transition state where both carbon-carbon bonds form simultaneously, accounting for the observed stereospecificity [2] [7].

Enzymatic Hydroxylation and Reductive Amination

The introduction of the amine functionality at the C3 position requires a carefully orchestrated sequence involving enzymatic hydroxylation followed by chemical transformation to the corresponding amine. The non-heme diiron enzyme AlkB has emerged as a powerful tool for the regioselective hydroxylation of norcarane substrates [8] [9] [10].

AlkB catalyzes the hydroxylation of norcarane through a radical-based mechanism involving high-valent iron-oxo intermediates [8] [11]. The enzyme demonstrates remarkable selectivity, producing C3 hydroxylation products in 43% yield, with C2 hydroxylation (26%) and desaturation products (31%) as competing pathways [8] [10]. This regioselectivity results from substrate binding interactions and steric considerations within the enzyme active site, which override thermodynamic preferences based on carbon-hydrogen bond strengths [8].

Mechanistic studies using deuterated norcarane substrates (3,3,4,4-norcarane-d₄) reveal a large kinetic isotope effect of approximately 20-fold, confirming the involvement of carbon-hydrogen bond cleavage in the rate-determining step [8] [10]. The deuterium substitution dramatically alters product distribution, with C3 alcohol formation dropping to 8% and desaturation products to 5%, while radical rearrangement products become predominant at 65% [8] [12].

The enzymatic hydroxylation proceeds through initial hydrogen abstraction by the iron-oxo species, generating a substrate radical intermediate. This radical can undergo three competing pathways: direct hydroxylation through oxygen rebound, desaturation via a second hydrogen abstraction, or radical rearrangement leading to ring-opened products [8] [11]. The relatively long-lived nature of the substrate radical (lifetime on the order of nanoseconds) enables these competing processes [11].

Following enzymatic hydroxylation, the resulting norcarane-3-ol undergoes oxidation to the corresponding ketone using pyridinium chlorochromate or similar oxidizing agents . The ketone intermediate then serves as substrate for reductive amination, a well-established method for amine synthesis [13]. This transformation involves initial imine formation through condensation with ammonia or primary amines, followed by selective reduction using sodium borohydride or catalytic hydrogenation [13].

The reductive amination can be conducted under mild conditions using sodium cyanoborohydride as the reducing agent, which selectively reduces the imine intermediate without affecting the ketone starting material [13]. Alternatively, catalytic hydrogenation using palladium on carbon provides an efficient route to the amine product under hydrogen atmosphere [13].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies offer alternative synthetic routes to norcarane-3-amine derivatives through carbon-nitrogen bond formation. These transformations typically involve the coupling of organohalide electrophiles with nitrogen nucleophiles in the presence of palladium catalysts [14] [15].

The Buchwald-Hartwig amination represents the most relevant cross-coupling approach for amine synthesis. This transformation involves the reaction of aryl or alkyl halides with amines in the presence of palladium catalysts and phosphine ligands [14] [15]. While primarily developed for aromatic systems, recent advances have extended the scope to include saturated heterocycles and strained ring systems.

For norcarane derivatives, the cross-coupling approach typically involves preparation of a suitable halogenated precursor at the C3 position, followed by palladium-catalyzed amination. The halogenated intermediate can be accessed through various methods, including radical halogenation or electrophilic substitution reactions. The choice of halogen leaving group significantly impacts reaction efficiency, with bromides and iodides generally providing superior results compared to chlorides [15].

The palladium-catalyzed amination mechanism involves initial oxidative addition of the organohalide to palladium(0), generating an organopalladium(II) intermediate. Subsequent coordination and deprotonation of the amine nucleophile forms a palladium-amido complex. Reductive elimination then delivers the carbon-nitrogen bond and regenerates the active palladium(0) catalyst [15].

Catalyst optimization is crucial for successful cross-coupling with strained bicyclic substrates. Phosphine ligands such as BINAP, XantPhos, or electron-rich trialkylphosphines enhance catalyst performance by facilitating oxidative addition and reductive elimination steps [15]. Base selection also influences reaction outcome, with carbonate or phosphate bases typically providing optimal results for amine coupling reactions.

Structural Characterization Techniques

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for norcarane-3-amine, hydrochloride through analysis of both ¹H and ¹³C spectra. In ¹H NMR, the characteristic signals for carbons directly bonded to nitrogen appear in the 2.3-3.0 ppm region, shifted downfield due to the electron-withdrawing effect of the nitrogen atom [16]. The bicyclic framework generates complex multipicity patterns due to extensive coupling between ring protons, with the cyclopropyl protons typically appearing as distinctive multipets in the 0.5-2.0 ppm range.

The amine protons in norcarane-3-amine, hydrochloride exhibit exchange behavior with deuterium oxide, causing signal disappearance upon D₂O addition [16]. This exchange property serves as a diagnostic tool for confirming the presence of nitrogen-hydrogen bonds. The chemical shift of amine protons varies significantly with concentration and hydrogen bonding, typically appearing in the 0.5-5.0 ppm range [16].

¹³C NMR spectroscopy reveals carbon atoms directly attached to nitrogen in the 10-65 ppm region, with the exact chemical shift depending on the degree of substitution and hybridization [16]. The bicyclic carbon framework produces characteristic patterns that aid in structural assignment, with the cyclopropyl carbons typically appearing at higher field due to their unique electronic environment.

Infrared spectroscopy provides definitive identification of nitrogen-hydrogen stretching vibrations in the 3300-3360 cm⁻¹ region [16]. Primary amines exhibit two distinct bands corresponding to symmetric and antisymmetric stretching modes, while secondary amines display a single broad absorption [16]. The hydrochloride salt formation significantly affects the infrared spectrum, with protonated amines showing broader, more complex absorption patterns due to ionic interactions and hydrogen bonding.

Mass spectrometry analysis of norcarane-3-amine, hydrochloride follows the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms exhibit odd molecular ion masses [16] [17]. The molecular ion peak appears at m/z 147 for the hydrochloride salt, corresponding to the molecular formula C₇H₁₄ClN.

Fragmentation patterns in mass spectrometry are dominated by alpha-cleavage reactions adjacent to the nitrogen atom, generating resonance-stabilized nitrogen-containing cations [16] [17]. The base peak typically corresponds to loss of alkyl radicals from the molecular ion, producing characteristic fragment ions that aid in structural confirmation. The bicyclic framework may undergo ring-opening reactions under electron impact conditions, leading to additional diagnostic fragment ions.

X-ray Crystallographic Studies

X-ray crystallography provides unambiguous three-dimensional structural information for norcarane-3-amine, hydrochloride when suitable single crystals can be obtained. The technique reveals precise bond lengths, bond angles, and conformational preferences that are essential for understanding molecular geometry and intermolecular interactions [18] [19] [20].

The bicyclic framework of norcarane derivatives typically exhibits characteristic structural features, including the strained cyclopropane ring with carbon-carbon bond lengths of approximately 1.50-1.51 Å and carbon-carbon-carbon bond angles of approximately 60° [21] [22]. The cyclohexane ring adopts a chair conformation with the fused cyclopropane ring occupying an equatorial-like position to minimize steric interactions.

Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. In the absence of strong hydrogen bond donors, norcarane-3-amine, hydrochloride relies primarily on carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to π interactions to form extended supramolecular networks [22]. The hydrochloride salt provides additional ionic interactions that significantly influence crystal packing and stability.

Conformational analysis through crystallographic data provides insights into the preferred molecular geometry and identifies potential sources of conformational strain. The bicyclic constraint limits conformational flexibility, resulting in relatively rigid three-dimensional structures with well-defined spatial relationships between functional groups [20] [23].

Temperature-dependent crystallographic studies can reveal dynamic behavior and phase transitions in the solid state. Variable-temperature experiments provide information about thermal expansion, disorder phenomena, and potential polymorphic transformations that may affect physical properties and stability [22].

Computational Modeling of Bicyclic Geometry

Computational chemistry methods provide detailed insights into the electronic structure, conformational preferences, and energetic properties of norcarane-3-amine, hydrochloride. Density functional theory calculations using functionals such as B3LYP, PBE0, or M06-2X with appropriate basis sets (6-31G(d) or cc-pVTZ) offer a good balance between computational cost and accuracy for bicyclic systems [24] [25] [26].

Geometry optimization calculations reveal the lowest energy conformations and provide precise structural parameters including bond lengths, bond angles, and dihedral angles. These calculations typically reproduce experimental crystal structures within acceptable tolerances, validating the computational methodology and providing confidence in predicted properties [24] [27].

Ring strain analysis represents a critical application of computational methods for understanding the energetic consequences of the bicyclic framework [28] [29]. The cyclopropane ring introduces significant strain energy, typically calculated as the difference between the actual molecular energy and a hypothetical strain-free reference structure [29]. Density functional theory calculations can quantify this strain energy and identify its structural origins.

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural validation [24]. These calculations also confirm that optimized geometries correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

Molecular orbital analysis reveals the electronic structure and identifies key bonding interactions that stabilize the bicyclic framework [26]. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into chemical reactivity and potential sites for further functionalization.

Conformational analysis through systematic variation of dihedral angles or molecular dynamics simulations can identify accessible conformations and estimate conformational barriers [27]. For norcarane derivatives, the bicyclic constraint significantly restricts conformational flexibility, resulting in relatively few accessible conformations compared to acyclic analogs.

Natural bond orbital analysis provides a theoretical framework for understanding bonding and charge distribution within the molecule [26]. This analysis can identify unusual bonding situations, such as hyperconjugation or through-space interactions, that may influence molecular properties and reactivity.

Molecular Weight and Formula Analysis

Norcarane-3-amine, hydrochloride possesses the molecular formula C₇H₁₄ClN with a precisely determined molecular weight of 147.64 g/mol [1] [3] [4]. The compound exists as a hydrochloride salt formed through the protonation of the free base bicyclo[4.1.0]heptan-3-amine (molecular weight 111.18 g/mol) with hydrogen chloride (36.46 g/mol) [1] [5]. The exact mass has been calculated as 147.08100 Da, providing high-precision mass spectrometric identification parameters [3] [4].

| Component | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Bicyclo[4.1.0]heptan-3-amine (free base) | C₇H₁₃N | 111.18 | [1] [5] |

| Hydrogen chloride | HCl | 36.46 | Standard value |

| Total (hydrochloride salt) | C₇H₁₄ClN | 147.64 | [1] [3] [4] |

The systematic name according to IUPAC nomenclature is bicyclo[4.1.0]heptan-3-amine hydrochloride, reflecting the bicyclic norcarane skeleton with an amine substituent at the 3-position [1] [4] [6]. The compound is registered under CAS number 78293-49-9 and carries the RTECS identification number RC0780000 [1] [8] [9].

The structural framework consists of a bicyclo[4.1.0]heptane core, characterized by a seven-membered ring fused to a three-membered cyclopropane ring, creating significant ring strain that influences the compound's reactivity profile [1] . The presence of the amine functional group at the 3-position introduces basic properties, while the hydrochloride salt formation enhances aqueous solubility and provides improved handling characteristics for research applications [10].

Solubility and Partition Coefficients

The solubility characteristics of Norcarane-3-amine, hydrochloride are significantly enhanced compared to the free base due to hydrochloride salt formation [10]. The ionizable amine group in the hydrochloride form creates favorable interactions with polar solvents, particularly water, resulting in substantially improved aqueous solubility compared to the neutral amine precursor.

Partition Coefficient Analysis:

The octanol-water partition coefficient (LogP) has been calculated as 0.84, indicating moderate lipophilicity [4]. This value suggests balanced hydrophilic-lipophilic properties, with the compound exhibiting sufficient aqueous solubility while maintaining adequate membrane permeability characteristics. The relatively low LogP value reflects the influence of the protonated amine group in the hydrochloride salt, which reduces overall lipophilicity compared to the neutral base form.

| Lipophilicity Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| LogP (Octanol/Water) | 0.84 | Moderate lipophilicity | [4] |

| Polar Surface Area | 26.02 Ų | Low polar surface area | [3] [4] |

| Hydrogen Bond Acceptors | 1 | Limited H-bond accepting capacity | [4] |

| Hydrogen Bond Donors | 1 | Minimal H-bond donating ability | [4] |

The polar surface area (PSA) of 26.02 Ų indicates relatively low polarity, consistent with the bicyclic hydrocarbon framework [3] [4]. The compound exhibits one hydrogen bond acceptor and one hydrogen bond donor, reflecting the protonated amine functionality in the hydrochloride salt [4]. These parameters suggest favorable oral bioavailability characteristics according to Lipinski's Rule of Five, although specific pharmaceutical applications fall outside the scope of this analysis.

Molecular Connectivity and Flexibility:

The structure contains zero rotatable bonds, indicating a rigid molecular conformation imposed by the bicyclic framework [4]. This structural rigidity influences solubility patterns and partition behavior, as conformational flexibility typically enhances solvation in diverse media. The carbon bond saturation (Fsp3) value of 1.0 confirms the fully saturated nature of the carbon skeleton [4].

Thermal Stability and Degradation Profiles

The thermal stability characteristics of Norcarane-3-amine, hydrochloride reflect the inherent properties of both the bicyclic organic framework and the ionic hydrochloride salt structure. While comprehensive thermal analysis data remain limited in the available literature, several key stability parameters have been established through safety documentation and related compound studies.

Chemical Stability Assessment:

The compound demonstrates stability under recommended storage conditions, specifically at temperatures between 2-8°C under inert atmosphere conditions [9] [6]. Storage recommendations emphasize the importance of maintaining anhydrous conditions and protection from strong oxidizing agents to prevent degradation [9].

| Stability Parameter | Specification | Notes | Reference |

|---|---|---|---|

| Storage Temperature | 2-8°C | Under inert atmosphere | [9] [6] |

| Chemical Stability | Stable under recommended conditions | Avoid strong oxidizing agents | [9] |

| Decomposition Products | Carbon oxides, HCl, nitrogen oxides | Upon thermal decomposition | [9] |

| Physical Form Stability | White crystalline powder | Maintain anhydrous conditions | [10] [4] [6] |

Thermal Decomposition Characteristics:

Upon thermal decomposition, the compound generates carbon oxides, hydrogen chloride, and nitrogen oxides as primary degradation products [9]. These decomposition products are characteristic of amine hydrochloride salts and present typical hazards associated with such thermal breakdown processes. The generation of hydrogen chloride gas during decomposition necessitates appropriate ventilation and safety measures during any thermal processing.

Oxidative Degradation Susceptibility:

Research on the parent norcarane system reveals significant susceptibility to enzymatic oxidation, particularly at the C2 and C3 positions [11] [12] [13] [14]. Enzyme-catalyzed oxidation studies demonstrate that norcarane derivatives undergo complex degradation pathways involving radical intermediate formation [11] [12] [13]. These studies indicate that the bicyclic framework, while providing structural rigidity, exhibits reactive sites that are vulnerable to oxidative attack under biological or chemical oxidizing conditions.

The formation of norcaranyl radical intermediates during oxidation processes has been extensively documented, with radical clock studies revealing complex rearrangement pathways and multiple oxidation products [11] [12] [13]. The C3 position, where the amine substituent is located in Norcarane-3-amine, hydrochloride, represents a particularly reactive site for both hydroxylation and desaturation reactions in enzymatic systems.

Structural Factors Influencing Stability:

The bicyclic system provides inherent structural rigidity that influences both thermal and chemical stability profiles [1] . The ring strain present in the bicyclo[4.1.0]heptane framework creates thermodynamic instability that can be relieved through ring-opening reactions under appropriate conditions. This structural characteristic makes the compound reactive toward nucleophiles and radicals, particularly at positions adjacent to the cyclopropane ring.

The absence of comprehensive differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data represents a significant gap in the thermal characterization of this compound. Future research should prioritize thermal analysis studies to establish precise decomposition onset temperatures, enthalpy changes, and detailed thermal transition profiles essential for processing and handling optimization.